molecular formula C15H11NO4 B11963509 Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate CAS No. 853356-20-4

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate

Cat. No.: B11963509
CAS No.: 853356-20-4
M. Wt: 269.25 g/mol
InChI Key: FSPPZBHXOVRUGT-FLIBITNWSA-N
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Description

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate is an organic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate typically involves the condensation of isatin derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .

Comparison with Similar Compounds

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its fused indole-furan structure, which imparts distinct chemical and biological properties not commonly found in other indole derivatives.

Properties

CAS No.

853356-20-4

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H11NO4/c1-19-15(18)13-7-6-9(20-13)8-11-10-4-2-3-5-12(10)16-14(11)17/h2-8H,1H3,(H,16,17)/b11-8-

InChI Key

FSPPZBHXOVRUGT-FLIBITNWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

COC(=O)C1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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